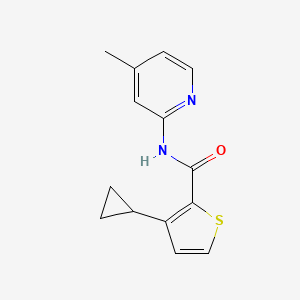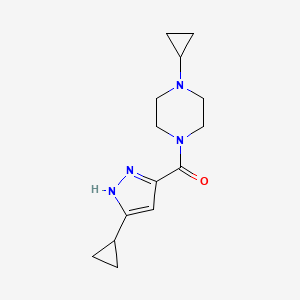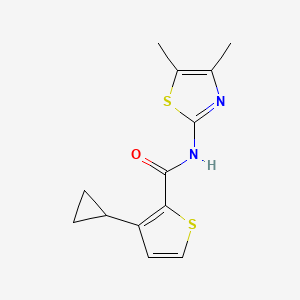
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide works by inhibiting the activity of JAK3, a protein kinase that is involved in the signaling pathways of various cytokines that play a role in the development of autoimmune diseases. By inhibiting JAK3, this compound can effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes this compound a promising candidate for the development of new treatments for these diseases. However, this compound has also been shown to have some negative effects on the immune system, including an increased risk of infections and a decreased ability to fight off infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide for lab experiments is its ability to effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes this compound a promising candidate for the development of new treatments for these diseases. However, this compound also has some limitations for lab experiments, including its negative effects on the immune system and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide. One area of focus could be on developing new treatments for autoimmune diseases that are based on the mechanism of action of this compound. Another area of focus could be on exploring the potential of this compound for the treatment of other diseases, such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential negative effects on the immune system.
Métodos De Síntesis
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide is typically synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 4,5-dimethyl-2-thiocyanato-1,3-thiazole with cyclopropylamine to form 4,5-dimethyl-2-(cyclopropylamino)thiazole. This intermediate is then reacted with 2-bromo-3-chlorothiophene-2-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Research has shown that this compound can effectively reduce the activity of T-cells, which play a key role in the development of autoimmune diseases. This makes this compound a promising candidate for the development of new treatments for these diseases.
Propiedades
IUPAC Name |
3-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-7-8(2)18-13(14-7)15-12(16)11-10(5-6-17-11)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMVIEVXCYYYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(C=CS2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)
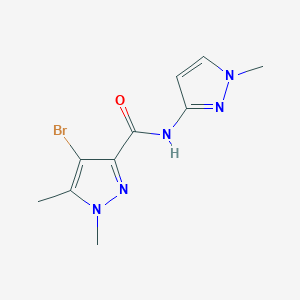
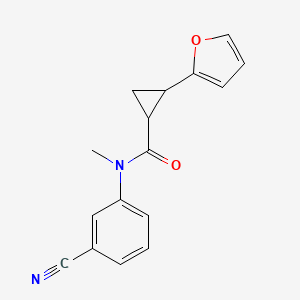

![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
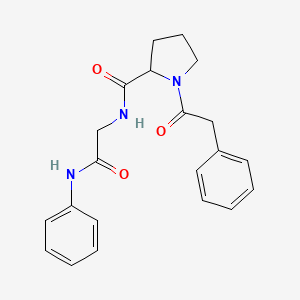
![1-(2-phenylacetyl)-N-[4-(propan-2-ylcarbamoyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7531896.png)
![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)
